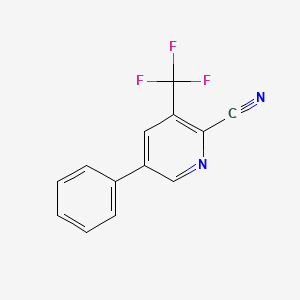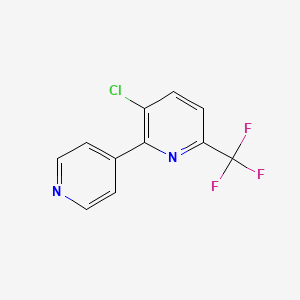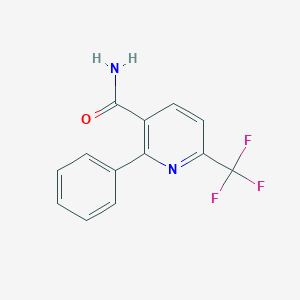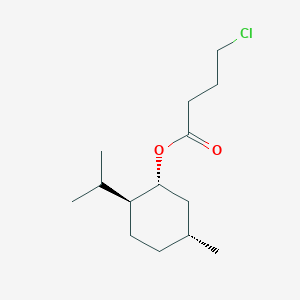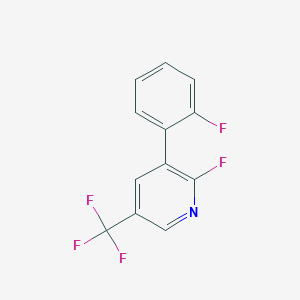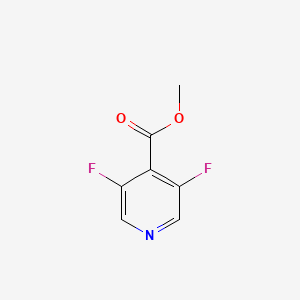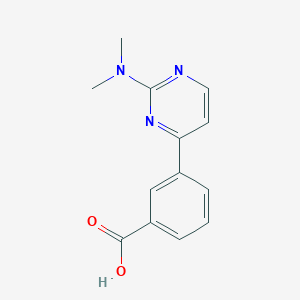
(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one
Overview
Description
(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one, commonly known as DFBP, is an organic compound with a wide range of applications in scientific research. It is a colorless and odorless compound with a molecular weight of 286.3 g/mol. DFBP is a highly versatile compound that can be used for a variety of purposes, including synthesis, drug discovery, and research.
Scientific Research Applications
X-Ray Structures and Computational Studies
The compound (2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one and similar cathinones have been characterized using techniques like FTIR, UV–Vis, NMR spectroscopy, and X-ray diffraction. Such studies are crucial for understanding the molecular structure and properties of these compounds, contributing to the field of molecular chemistry (Nycz, Małecki, Zawiazalec, & Paździorek, 2011).
Benzylation of Alcohols
A study describes the use of a related compound, 2-Benzyloxy-1-methylpyridinium triflate, for converting alcohols into benzyl ethers. This process demonstrates an application in organic synthesis, where such transformations are fundamental (Poon & Dudley, 2006).
Carboxylation with CO2
Research involving the esters of arylboronic acids, which are structurally similar to the compound , has shown that they can be converted into benzoic acid derivatives in the presence of carbon dioxide. This method could be a valuable approach in the preparation of functionalized aryl- and alkenyl-carboxylic acids (Ukai, Aoki, Takaya, & Iwasawa, 2006).
Synthesis of Antifungal Azoles
The compound has been utilized in the synthesis of antifungal agents. One example is the preparation of TAK-187, a potent antifungal agent, highlighting its role in pharmaceutical chemistry (Tasaka, Kitazaki, Tsuchimori, Matsushita, Hayashi, Okonogi, & Itoh, 1997).
Chalcone Derivatives Study
Studies involving chalcone derivatives, which are structurally related to this compound, provide insights into the molecular structure and intermolecular interactions. These studies are significant for understanding the properties of similar compounds in various applications (Salian, Narayana, Sarojini, Mahesh, Byrappa, & Kumar, 2018).
Non-iterative Asymmetric Synthesis
Research has also focused on the asymmetric synthesis of polyketide spiroketals, using similar compounds as intermediates. This synthesis is important in the field of organic chemistry and drug development (Meilert, Pettit, & Vogel, 2004).
properties
IUPAC Name |
(2R)-1-(2,4-difluorophenyl)-2-phenylmethoxypropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14F2O2/c1-11(20-10-12-5-3-2-4-6-12)16(19)14-8-7-13(17)9-15(14)18/h2-9,11H,10H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBLJRJZCBFBRNA-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)C1=C(C=C(C=C1)F)F)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(Benzyloxy)-1-(2,4-difluorophenyl)propan-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





